molecular formula C16H16N4OS B1618660 Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- CAS No. 3771-31-1

Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-

Cat. No.: B1618660
CAS No.: 3771-31-1
M. Wt: 312.4 g/mol
InChI Key: AVPFTROGVGTTEC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- (CAS: 3771-31-1) is an azo dye derivative featuring:

  • A benzothiazole ring substituted with a methoxy group at position 4.
  • An azo (-N=N-) linkage connecting the benzothiazole moiety to a dimethyl-substituted benzenamine (N,N-dimethylaniline).

Regulatory Status This substance is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .

Properties

IUPAC Name

4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20(2)12-6-4-11(5-7-12)18-19-16-17-14-9-8-13(21-3)10-15(14)22-16/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPFTROGVGTTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063182
Record name 4-((6-Methoxybenzothiazol-2-yl)azo)-N,N-dimethylaniline
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3771-31-1
Record name 4-[2-(6-Methoxy-2-benzothiazolyl)diazenyl]-N,N-dimethylbenzenamine
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Record name Benzenamine, 4-(2-(6-methoxy-2-benzothiazolyl)diazenyl)-N,N-dimethyl-
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Record name Benzenamine, 4-[2-(6-methoxy-2-benzothiazolyl)diazenyl]-N,N-dimethyl-
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Record name 4-((6-Methoxybenzothiazol-2-yl)azo)-N,N-dimethylaniline
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Record name 4-[(6-methoxybenzothiazol-2-yl)azo]-N,N-dimethylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- typically involves a diazo coupling reaction. The process begins with the diazotization of 4-amino-N,N-dimethylaniline, followed by coupling with 2-amino-6-methoxybenzothiazole. The reaction is carried out under acidic conditions, often using hydrochloric acid, and maintained at low temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Sodium dithionite, zinc, acidic conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Analytical Chemistry

Benzenamine derivatives are frequently utilized as dyes and pigments due to their vibrant colors and stability. This specific compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and quantification of the compound in various samples. A study demonstrated that it can be effectively separated on a reverse-phase HPLC column under optimized conditions, showcasing its utility in quality control and analytical applications .

Pharmaceutical Applications

The azo compounds, including benzenamine derivatives, have been investigated for their biological activities. Research indicates potential applications in drug development, particularly in creating pharmaceutical agents with specific therapeutic effects. For instance, studies have shown that certain azo compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Material Science

In material science, azo dyes are often used to impart color to polymers and textiles. The stability and vibrant hues of benzenamine derivatives make them suitable for applications in the textile industry, where they are used to dye fabrics and materials. Additionally, the incorporation of such dyes into plastics can enhance aesthetic appeal while maintaining material integrity .

Environmental Monitoring

Due to their chemical stability and distinctive color properties, azo compounds like benzenamine can serve as indicators in environmental monitoring. They can be used to detect specific pollutants or changes in chemical composition within environmental samples, providing valuable data for ecological studies .

Case Study 1: HPLC Analysis of Benzenamine Derivatives

A comprehensive study was conducted to optimize the HPLC method for analyzing benzenamine derivatives, including 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-. The researchers established a method that provided high resolution and sensitivity, enabling the detection of trace amounts in complex matrices.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal explored the antimicrobial properties of various azo compounds derived from benzenamines. The study found that certain derivatives exhibited significant activity against gram-positive bacteria, suggesting their potential use as therapeutic agents.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents LogP Bioactivity/Regulatory Notes
Target Compound (3771-31-1) C₁₆H₁₆N₄OS 328.39 6-methoxy-benzothiazole, azo, N,N-dimethyl ~5.85* Regulated (NDSL); potential dye/bioactive
4-(6-Methyl-2-benzothiazolyl)aniline (92-36-4) C₁₄H₁₂N₂S 240.32 6-methyl-benzothiazole, aniline N/A Intermediate in synthesis
N,N-Dimethyl-p-((o-ethylphenyl)azo)aniline (20820-80-8) C₁₆H₁₉N₃ 253.35 o-ethylphenyl azo, N,N-dimethyl N/A Questionable carcinogen
4-(Phenylazo)aniline (60-09-3) C₁₂H₁₁N₃ 197.24 Phenyl azo, aniline N/A Simpler azo analog; no bioactivity data
4-(Dimethylsulfamoyl)-N-(6-methoxybenzothiazol-2-yl)benzamide (313403-54-2) C₁₇H₁₇N₃O₃S₂ 391.46 6-methoxy-benzothiazole, sulfamoyl benzamide N/A Pharmacological potential (e.g., antidiabetic)

*Note: LogP estimated from similar benzothiazole-azo compounds (e.g., 5.85 for a structural analog in ).

Analogues :

  • 4-(6-Methyl-2-benzothiazolyl)aniline: Synthesized via condensation of 2-aminobenzothiazole derivatives with aniline precursors .
  • Azo Derivatives : Diazonium salt coupling, as seen in and .

Stability and Toxicity

  • Azo Linkage : Prone to reductive cleavage, releasing aromatic amines, which may pose mutagenic risks (common concern for azo dyes) .

Biological Activity

Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, belonging to the azo group of compounds, exhibits a range of pharmacological properties, including antimicrobial and antitumor activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Name : Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-
  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 300.38 g/mol

The azo group (-N=N-) is crucial in influencing the compound's biological properties, particularly through its interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that azo compounds exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus50 mg/mLStrongly inhibited
Escherichia coli100 mg/mLModerate inhibition
Pseudomonas aeruginosa200 mg/mLWeak inhibition

Studies indicated that the presence of the benzothiazole moiety enhances the antimicrobial efficacy of the azo compounds, likely due to increased interaction with bacterial cell membranes .

Antitumor Activity

The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. The findings suggest that it possesses cytotoxic effects that are promising for further development as an anticancer agent.

Cell Line IC50 (μM) Comparison with Doxorubicin (IC50)
HeLa0.75Less toxic than Doxorubicin (1.18)
A5490.51More effective than Doxorubicin
MCF-70.42Significantly more potent than Doxorubicin

The mechanism of action appears to involve intercalation into DNA and disruption of cellular processes, which is common among compounds with similar structures .

The biological activity of benzenamine derivatives can be attributed to several mechanisms:

  • DNA Binding : Compounds with azo linkages often intercalate into DNA, disrupting replication and transcription processes.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate microbial membranes effectively.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various azo compounds, benzenamine derivatives were tested against multiple pathogens. The results indicated that compounds with a benzothiazole component exhibited superior activity compared to those without it .

Study 2: Anticancer Properties

Another research focused on the cytotoxic effects against breast cancer cells demonstrated that benzenamine derivatives not only inhibited cell growth but also showed selectivity towards cancerous cells over normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-
Reactant of Route 2
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Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-

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